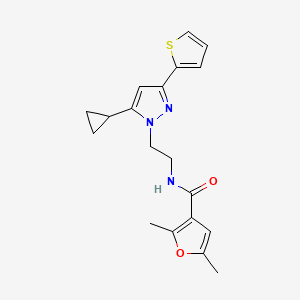
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C19H21N3O2S and its molecular weight is 355.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O2S, with a molecular weight of 405.5 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and a furan moiety that may contribute to its chemical reactivity and biological interactions.
Anticancer Activity
Research indicates that pyrazole derivatives often exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. The anticancer activity of related pyrazole compounds has been evaluated using various assays such as MTT and colony formation assays. Notably, certain pyrazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has been widely documented. Compounds with similar structures have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, one study reported that certain pyrazole derivatives exhibited IC50 values ranging from 1.2 to 3.8 nM against COX enzymes, suggesting strong anti-inflammatory potential . The mechanism often involves the stabilization of cell membranes and inhibition of pro-inflammatory cytokines.
Antibacterial Properties
The antibacterial activity of pyrazole compounds has also been explored. In vitro studies using agar diffusion and broth microdilution methods have demonstrated that these compounds can effectively inhibit both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for some derivatives were found to be comparable to standard antibiotics . This suggests a potential role for these compounds as antibiotic adjuvants or standalone therapies.
Case Study 1: Anticancer Activity
In a recent study, a series of pyrazole derivatives were synthesized and screened for anticancer activity against MCF-7 breast cancer cells. Among them, N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide showed promising results with an IC50 value of 0.08 µM, indicating its potential as a therapeutic agent in cancer treatment .
Case Study 2: Anti-inflammatory Activity
Another study evaluated the anti-inflammatory effects of a novel series of pyrazole derivatives using the human red blood cell (HRBC) membrane stabilization method. Compounds exhibited significant protective effects at various concentrations (100 µg to 1000 µg), highlighting their potential in treating inflammatory conditions .
Summary of Biological Activities
Propriétés
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-12-10-15(13(2)24-12)19(23)20-7-8-22-17(14-5-6-14)11-16(21-22)18-4-3-9-25-18/h3-4,9-11,14H,5-8H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFVWHUWJBBUDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














